molecular formula C10H10O4 B159201 (3-Acetylphenoxy)acetic Acid CAS No. 1878-80-4

(3-Acetylphenoxy)acetic Acid

Cat. No.: B159201
CAS No.: 1878-80-4
M. Wt: 194.18 g/mol
InChI Key: VDZJGFDUSYCVJA-UHFFFAOYSA-N
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Description

(3-Acetylphenoxy)acetic acid is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.184 g/mol . It is characterized by the presence of an acetyl group attached to a phenoxyacetic acid structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetylphenoxy)acetic acid typically involves the acetylation of phenoxyacetic acid. One common method is the Friedel-Crafts acylation reaction, where phenoxyacetic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (3-Acetylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenolic hydrogen is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of (3-carboxyphenoxy)acetic acid.

    Reduction: Formation of (3-hydroxyphenoxy)acetic acid.

    Substitution: Formation of various substituted phenoxyacetic acids depending on the substituent used.

Scientific Research Applications

(3-Acetylphenoxy)acetic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Acetylphenoxy)acetic acid involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenoxyacetic acid moiety can interact with receptors or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    Phenoxyacetic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    (4-Acetylphenoxy)acetic acid: Similar structure but with the acetyl group in the para position, leading to different reactivity and properties.

    (2-Acetylphenoxy)acetic acid: Acetyl group in the ortho position, affecting its steric and electronic properties.

Uniqueness: (3-Acetylphenoxy)acetic acid is unique due to the position of the acetyl group, which influences its reactivity and interaction with other molecules. This positional isomerism allows for selective reactions and applications that are not possible with other isomers.

Properties

IUPAC Name

2-(3-acetylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)8-3-2-4-9(5-8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZJGFDUSYCVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287237
Record name (3-Acetylphenoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-80-4
Record name 1878-80-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Acetylphenoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Acetylphenoxy)acetic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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